3-Methyl-GABA

GABA-A Receptor Antagonism Electrophysiology Recombinant Receptors

Standard GABA analogs (gabapentin/pregabalin) primarily target α2δ calcium channels, confounding studies of GABA metabolic enzymes. 3-Methyl-GABA uniquely activates both GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD) without α2δ interference, enabling direct investigation of GABA synthesis/degradation interplay. • Dual GABA-T/GAD activator with anticonvulsant activity • GABAA receptor antagonist (IC50=210 nM) for electrophysiology • Stereoselective GAD activation (R>S) for enzymology studies. Supplied ≥98% pure; ships ambient.

Molecular Formula C20H30N2O10S2
Molecular Weight 522.6 g/mol
Cat. No. B560195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-GABA
Synonyms(±)-4-Amino-3-methylbutanoic acid hemi naphthalene-1,5-disulfonic acid
Molecular FormulaC20H30N2O10S2
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8)
InChIKeyXDPUYXWLPXNCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-GABA Overview


3-Methyl-GABA (4-amino-3-methylbutanoic acid) is a 3-alkylated derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Unlike clinical GABA analogs such as gabapentin and pregabalin, which primarily target voltage-gated calcium channels, 3-Methyl-GABA exhibits a unique dual mechanism: it activates both GABA aminotransferase (GABA-T), the enzyme responsible for GABA degradation, and L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis [1]. This compound has demonstrated anticonvulsant activity in preclinical models and serves as a valuable research tool for dissecting GABAergic signaling pathways [2].

3-Methyl-GABA vs. GABA Analogs


Generic substitution of 3-Methyl-GABA with other GABA analogs, such as GABA itself, gabapentin, or pregabalin, is scientifically unsound due to fundamentally divergent molecular targets and functional outcomes. While gabapentin and pregabalin are 3-alkylated GABA analogs, they lack direct activity at GABAA receptors or the GABA metabolic enzymes targeted by 3-Methyl-GABA; instead, they act primarily via α2δ subunits of voltage-gated calcium channels [1]. Conversely, 3-Methyl-GABA directly binds GABAA receptors and activates both GABA-T and GAD, modulating the GABAergic system through a distinct enzymatic mechanism [2]. This divergence in mechanism translates to different functional effects in pain and seizure models, as demonstrated by comparative studies with 3-methylgabapentin stereoisomers [3]. Therefore, selecting 3-Methyl-GABA based on a generic GABA analog classification will yield misleading or non-reproducible experimental results.

3-Methyl-GABA Comparative Evidence


GABAA Receptor Antagonism

3-Methyl-GABA acts as a direct antagonist at the human α1β2γ2S GABAA receptor with an IC50 of 210 nM [1]. In contrast, gabapentin and pregabalin exhibit no direct binding to GABAA, GABAB, or benzodiazepine receptors [2]. While the endogenous agonist GABA activates α1β2γ2 receptors with EC50 values typically in the low micromolar range (e.g., 9.8-41 µM depending on splice variant [3]), 3-Methyl-GABA demonstrates a distinct antagonistic profile, positioning it as a tool for probing inhibitory modulation rather than direct agonism.

GABA-A Receptor Antagonism Electrophysiology Recombinant Receptors

Stereoselective GAD Activation

3-Methyl-GABA activates L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis. Notably, this activation is stereoselective: the R isomer of 3-methyl-GABA exhibits significantly greater activation of GAD compared to the S isomer [1]. In contrast, clinical GABA analogs gabapentin and pregabalin do not activate GAD [2]. While the exact fold-difference in GAD activation between R- and S-3-methyl-GABA is not numerically specified in available data, the established stereoselectivity provides a critical control parameter for enzymatic studies. The R-isomer selectivity is a hallmark of this compound class, differentiating it from non-stereoselective GAD activators or inhibitors.

Glutamate Decarboxylase Enzyme Activation Stereoselectivity

GABA(B) Dependence in Pain Models

While 3-Methyl-GABA and 3-methylgabapentin are distinct compounds, comparative studies of 3-methylgabapentin stereoisomers versus gabapentin provide critical context for 3-substituted GABA analog selection. In rat spinal nerve ligation models, (1S,3R)-3-methylgabapentin (which shares the 3-methyl substitution pattern) inhibited tactile allodynia, an effect that was NOT blocked by the GABA(B) antagonist CGP52432. In contrast, the antiallodynic effect of gabapentin was completely blocked by CGP52432 [1]. Furthermore, (1S,3R)-3-methylgabapentin binds the α2δ subunit with high affinity (IC50=42 nM), whereas the (1R,3R) isomer is 300-fold weaker (>10,000 nM) and ineffective in neuropathic pain models [2]. This stereoselective α2δ binding and differential GABA(B)-dependence underscore that 3-methylated GABA analogs engage distinct neural circuits compared to gabapentin.

Neuropathic Pain GABA(B) Receptor Antinociception

Lipophilicity Differentiation

The calculated partition coefficient (cLogP) of 3-Methyl-GABA is 0.06 [1], indicating slightly higher lipophilicity compared to the parent compound GABA, which has a cLogP of approximately -1.1 [2]. While this increase is modest, it represents a ~1.16 log unit shift, translating to a theoretical ~14.5-fold increase in octanol-water partition coefficient. In the context of CNS drug design, this shift may marginally enhance passive membrane permeability, although direct BBB penetration data for 3-Methyl-GABA are lacking. Gabapentin and pregabalin, by comparison, have cLogP values of approximately -0.11 and 0.41, respectively [3]. The physicochemical profile of 3-Methyl-GABA positions it between highly polar GABA and more lipophilic clinical analogs, potentially influencing its distribution profile in in vitro and ex vivo systems.

Lipophilicity Blood-Brain Barrier Physicochemical Properties

3-Methyl-GABA Research Applications


GABA-T/GAD Dual Activation in Seizure Research

3-Methyl-GABA is uniquely suited for in vitro and in vivo studies aiming to dissect the interplay between GABA degradation (GABA-T) and synthesis (GAD) in the context of seizure disorders. Its ability to simultaneously activate both enzymes [1] allows researchers to investigate the net effect on GABAergic tone without the confounding α2δ calcium channel activity present in gabapentinoids. This is particularly relevant for validating therapeutic hypotheses that target GABA metabolic enzymes rather than receptors or ion channels directly [2].

GABAA Receptor Antagonism Profiling in Recombinant Systems

Given its direct antagonism at human α1β2γ2S GABAA receptors (IC50 = 210 nM) [1], 3-Methyl-GABA serves as a reference tool for characterizing ligand-gated ion channel pharmacology in heterologous expression systems (e.g., Xenopus oocytes, HEK293 cells). Unlike the endogenous agonist GABA or clinically used analogs, 3-Methyl-GABA provides a distinct antagonistic signature that can be used to validate receptor subunit composition and function in electrophysiological assays [2].

Stereoselective GAD Modulation Studies

The stereoselective activation of L-glutamic acid decarboxylase (R-isomer preferred over S-isomer) [1] makes 3-Methyl-GABA a valuable probe for investigating stereochemical requirements of GAD active sites. This property can be exploited in structural biology and enzymology studies to map substrate recognition and catalytic mechanisms of GABA-synthesizing enzymes, an application not feasible with non-stereoselective modulators or clinical GABA analogs lacking GAD activity [2].

GABA(B) Pathway in Neuropathic Pain Models

While 3-Methyl-GABA itself is not directly studied in pain models, the distinct GABA(B)-dependence profile observed for 3-methylgabapentin versus gabapentin [1] highlights the value of 3-substituted GABA analogs in dissecting GABA(B) receptor contributions to antinociception. Researchers investigating spinal GABA(B) mechanisms can employ 3-Methyl-GABA as a structural comparator to probe the relationship between 3-position substitution and GABA(B) pathway engagement, aiding in the design of more selective analgesics [2].

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